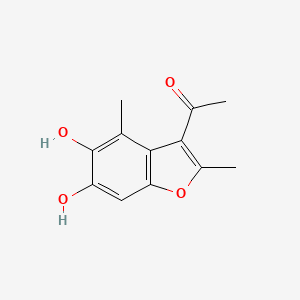
1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) is a complex organic compound characterized by its unique benzofuran structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzofuran ring substituted with hydroxyl and methyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ethanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for controlling the reaction pathways and obtaining the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The benzofuran ring may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci): is similar to other benzofuran derivatives, such as:
Uniqueness
What sets Ethanone,1-(5,6-dihydroxy-2,4-dimethyl-3-benzofuranyl)-(9ci) apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxyl and methyl groups on the benzofuran ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(5,6-dihydroxy-2,4-dimethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-10-9(4-8(14)12(5)15)16-7(3)11(10)6(2)13/h4,14-15H,1-3H3 |
InChI Key |
NEKUUZOQIYKJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=C(O2)C)C(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


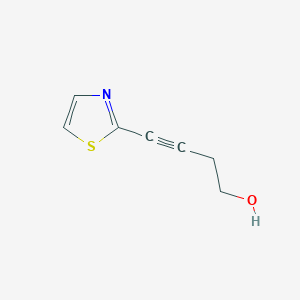
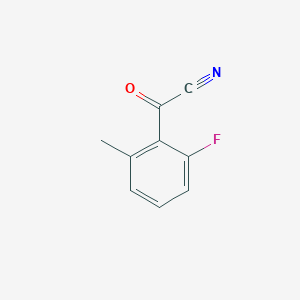
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)
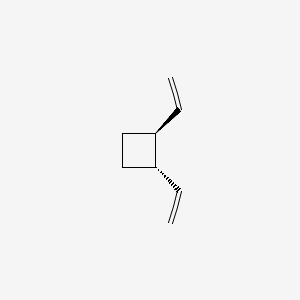
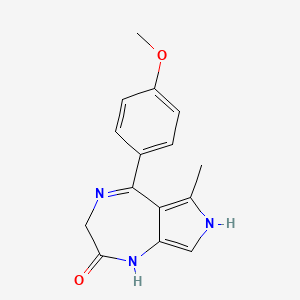
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

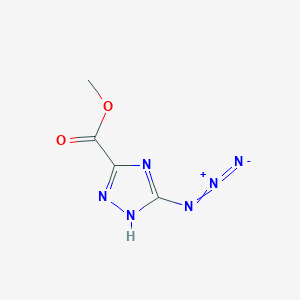
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
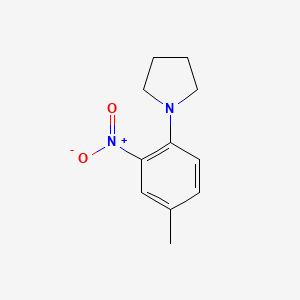
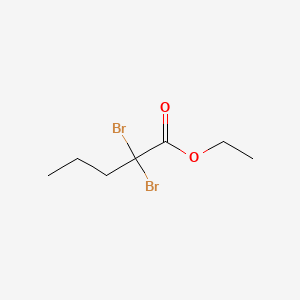
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
